molecular formula C10H15N B3266206 Methyl[1-(4-methylphenyl)ethyl]amine CAS No. 42071-14-7

Methyl[1-(4-methylphenyl)ethyl]amine

Cat. No. B3266206
CAS RN: 42071-14-7
M. Wt: 149.23 g/mol
InChI Key: WUFPPWANSBKANN-UHFFFAOYSA-N
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Description

“Methyl[1-(4-methylphenyl)ethyl]amine” is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is also known as N-methyl-1-(4-methylphenyl)ethanamine . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C10H15N . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“this compound” is a compound that is stored at room temperature . It has a predicted melting point of 9.12°C and a predicted boiling point of approximately 204.5°C at 760 mmHg . The density is approximately 0.9 g/cm3, and the refractive index is n20D 1.51 .

Scientific Research Applications

X-ray Structures and Computational Studies

Methyl[1-(4-methylphenyl)ethyl]amine is characterized in cathinones through techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These techniques provide diagnostic signals and insights into the compound's structure, optimized via density functional theory (DFT) and TDDFT methods (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of Novel Derivatives

The compound plays a role in the synthesis of novel derivatives, such as 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. These are synthesized using ultrasound-mediated condensation, offering a simple, efficient, and environmentally friendly protocol (Wang, Zou, Zhao, & Shi, 2011).

Ureido Sugars Synthesis

Used as an agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids. This process showcases its role in creating diverse biochemical compounds (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Formylphenyl Derivatives

Involved in the reactions leading to formylphenyl derivatives of ethyl nicotinates. This showcases its utility in organic chemistry for synthesizing various compounds with potential applications in pharmacology (Shatirova & Nagieva, 2020).

Intermediate in Antibiotic Preparation

Acts as a key intermediate in the preparation of antibiotics, like premafloxacin, illustrating its significance in medicinal chemistry (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Lipase-Catalyzed N-Acylation

Participates in lipase-catalyzed N-acylation, highlighting its role in enzymatic processes that are critical in the production of specific enantiopure amines (Cammenberg, Hult, & Park, 2006).

Catalysis in Organic Reactions

Used in the synthesis of various organic compounds, such as 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, demonstrating its role in catalyzing key steps in organic synthesis (Dan, 2006).

Mechanism of Action

Target of Action

Methyl[1-(4-methylphenyl)ethyl]amine is a complex organic compound with potential applications in proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties significantly impact the bioavailability of a compound, influencing its efficacy and safety profile. The compound’s predicted properties include a melting point of 9.12°C and a boiling point of approximately 204.5°C at 760 mmHg .

properties

IUPAC Name

N-methyl-1-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPPWANSBKANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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